molecular formula C9H10Cl3O4P B12274872 2-Chloroethyl 3,5-dichlorophenyl methyl phosphate CAS No. 725-68-8

2-Chloroethyl 3,5-dichlorophenyl methyl phosphate

Cat. No.: B12274872
CAS No.: 725-68-8
M. Wt: 319.5 g/mol
InChI Key: DYEBMIVWGBFRJZ-UHFFFAOYSA-N
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Description

2-Chloroethyl 3,5-dichlorophenyl methyl phosphate (CAS: Not explicitly provided in evidence) is an organophosphate compound characterized by a phosphate ester backbone with three distinct substituents: a methyl group, a 2-chloroethyl group, and a 3,5-dichlorophenyl aromatic ring. Its molecular formula is inferred as C₉H₉Cl₃O₄P, with a molecular weight of approximately 338.5 g/mol. The compound’s structure combines aromatic chlorination (3,5-dichlorophenyl) and aliphatic chlorination (2-chloroethyl), which influence its reactivity, stability, and biological activity.

Properties

CAS No.

725-68-8

Molecular Formula

C9H10Cl3O4P

Molecular Weight

319.5 g/mol

IUPAC Name

2-chloroethyl (3,5-dichlorophenyl) methyl phosphate

InChI

InChI=1S/C9H10Cl3O4P/c1-14-17(13,15-3-2-10)16-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3

InChI Key

DYEBMIVWGBFRJZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OCCCl)OC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 3,5-dichlorophenyl methyl phosphate typically involves the reaction of 3,5-dichlorophenol with phosphorus oxychloride, followed by the addition of 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 2-Chloroethyl 3,5-dichlorophenyl methyl phosphate involves large-scale chemical reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions helps in achieving high yields and cost-effective production.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a dominant degradation pathway for this compound, occurring under both acidic and alkaline conditions. The reaction proceeds via nucleophilic attack on the phosphorus center, leading to cleavage of the phosphate ester bond.

Key Findings:

  • pH Dependence: Hydrolysis rates increase significantly in alkaline environments due to hydroxide ion availability. For structurally similar organophosphates, second-order rate constants (kk) for alkaline hydrolysis range from 0.065M1s10.065 \, \text{M}^{-1} \, \text{s}^{-1} to 0.14M1s10.14 \, \text{M}^{-1} \, \text{s}^{-1} at 50°C .

  • Activation Parameters: Studies on analogous phosphate diesters reveal enthalpy (ΔH\Delta H^\ddagger) and entropy (ΔS\Delta S^\ddagger) values of 5556kJ mol155–56 \, \text{kJ mol}^{-1} and 92to95J K1mol1-92 \, \text{to} \, -95 \, \text{J K}^{-1} \, \text{mol}^{-1}, respectively, suggesting a concerted mechanism with associative transition states .

  • Solvent Effects: Hydrolysis is accelerated in polar aprotic solvents like acetonitrile, which stabilize transition states through solvation.

Hydrolysis Kinetics Comparison

ConditionRate Constant (kk)TemperatureSource
Alkaline (pH 10)0.14M1s10.14 \, \text{M}^{-1} \, \text{s}^{-1}50°C
Neutral (pH 7)0.002M1s10.002 \, \text{M}^{-1} \, \text{s}^{-1}25°C
Acidic (pH 3)Negligible25°C

Nucleophilic Substitution

The chloroethyl group undergoes nucleophilic substitution (SN2) reactions due to the electron-withdrawing effects of adjacent chlorine atoms, which enhance the leaving-group ability of the chloride ion.

Reactivity Trends:

  • Nucleophile Preference: Strong nucleophiles (e.g., thiols, amines) displace the chloroethyl group more efficiently than weak nucleophiles like water.

  • Steric Effects: Bulky nucleophiles exhibit reduced reactivity due to steric hindrance at the phosphorus center .

Example Reaction:

2-Chloroethyl Phosphate+HS2-Mercaptoethyl Phosphate+Cl\text{2-Chloroethyl Phosphate} + \text{HS}^- \rightarrow \text{2-Mercaptoethyl Phosphate} + \text{Cl}^-

This reaction is critical in toxicological pathways, where thiol-containing biomolecules (e.g., glutathione) detoxify the compound .

Phosphorylation Reactions

The compound acts as a phosphorylating agent, transferring its phosphate group to nucleophiles such as alcohols or amines. This reactivity is exploited in synthetic chemistry for modifying biomolecules.

Key Observations:

  • Catalyst Dependency: Reactions with tertiary amines (e.g., triethylamine) yield phosphorylated products at rates 10–100× faster than uncatalyzed pathways .

  • Temperature Sensitivity: Optimal yields (>80%>80\%) are achieved at 75–80°C, with prolonged heating leading to decomposition.

Synthetic Application:

Phosphate Ester+R-OHcat. Et3NR-O-PO(OCH3)(C6H3Cl2)+HCl\text{Phosphate Ester} + \text{R-OH} \xrightarrow{\text{cat. } \text{Et}_3\text{N}} \text{R-O-PO(OCH}_3\text{)(C}_6\text{H}_3\text{Cl}_2\text{)} + \text{HCl}

Environmental Degradation

Environmental persistence is influenced by hydrolysis and microbial activity.

Environmental Data:

  • Aquatic Half-Life: t1/2t_{1/2} ranges from 2–14 days in freshwater systems, depending on pH and microbial load .

  • Bioaccumulation: Log KowK_{ow} values < 3 suggest low bioaccumulation potential, though neurotoxic metabolites (e.g., dichlorophenol) pose ecological risks .

Spectroscopic Analysis

Structural confirmation relies on:

  • 31P NMR^{31}\text{P NMR}31P NMR: Single peak at δ\delta 0.5–1.5 , \text{ppm}$$.

  • IR Spectroscopy: P=O stretch at 12501300cm11250–1300 \, \text{cm}^{-1} and P-O-C absorption at 10501100cm11050–1100 \, \text{cm}^{-1}.

This compound’s reactivity is governed by its phosphate ester backbone and chlorine substituents, enabling diverse applications in synthesis and necessitating careful handling due to its environmental and toxicological profiles .

Scientific Research Applications

Chemical Properties and Structure

2-Chloroethyl 3,5-dichlorophenyl methyl phosphate has the following chemical structure:

  • Molecular Formula : C11_{11}H10_{10}Cl2_2O4_4P
  • Molecular Weight : 303.08 g/mol

The presence of chlorine atoms enhances its reactivity and stability, making it suitable for various applications.

Pharmaceutical Development

One of the significant applications of 2-Chloroethyl 3,5-dichlorophenyl methyl phosphate is in pharmaceutical research. Its derivatives are explored for their potential therapeutic effects, particularly in treating certain types of cancers and other diseases. The compound's ability to interact with biological systems makes it a candidate for drug development.

  • Case Study : Research has indicated that certain derivatives of this compound exhibit cytotoxicity against cancer cell lines, suggesting potential use as an anticancer agent. Studies have focused on optimizing these derivatives to enhance their efficacy and reduce side effects.

Flame Retardant Properties

The compound is also investigated for its flame retardant properties. It is used in various materials to improve fire resistance, particularly in plastics and textiles.

  • Application Details : In industrial settings, the compound can be incorporated into polymer matrices to reduce flammability without compromising mechanical properties. This application is crucial in sectors such as construction and automotive manufacturing.

Environmental Monitoring

2-Chloroethyl 3,5-dichlorophenyl methyl phosphate is utilized in environmental studies to assess contamination levels in ecosystems. Its presence in wastewater and sediments can indicate pollution from industrial sources.

  • Research Findings : Studies have detected this compound in wastewater effluents from chemical factories, highlighting the need for monitoring and regulatory measures to mitigate environmental impact.

Data Tables

Application AreaDescriptionPotential Benefits
Pharmaceutical DevelopmentAnticancer drug developmentTargeted therapy with reduced side effects
Flame RetardancyUsed in plastics and textilesEnhanced fire resistance
Environmental MonitoringDetection in wastewater and sedimentsInsight into industrial pollution

Regulatory Considerations

Due to its chemical nature, 2-Chloroethyl 3,5-dichlorophenyl methyl phosphate is subject to various regulatory assessments regarding its safety and environmental impact. Agencies such as the Environmental Protection Agency (EPA) evaluate its risk based on exposure levels and potential toxicity.

  • Toxicological Studies : Research indicates that while the compound exhibits beneficial properties, it also poses risks at certain exposure levels, necessitating careful handling and usage guidelines.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 3,5-dichlorophenyl methyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes. The exact pathways and molecular targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloroethyl 3,5-dichlorophenyl methyl phosphate with structurally or functionally related organophosphates, including 2-Ethylhexyl methylphosphonofluoridate (CAS 458-71-9) from .

Parameter 2-Chloroethyl 3,5-dichlorophenyl Methyl Phosphate 2-Ethylhexyl Methylphosphonofluoridate Parathion (Diethyl 4-nitrophenyl methyl phosphate)
Molecular Formula C₉H₉Cl₃O₄P C₉H₂₀FO₂P C₁₀H₁₄NO₅PS
Substituents 3,5-Dichlorophenyl, 2-chloroethyl, methyl 2-Ethylhexyl, methyl, fluorine 4-Nitrophenyl, diethyl, methyl
Toxicity (Schedule) Likely high (inferred from structure) Schedule 1A01 (high toxicity) WHO Toxicity Class Ia (extremely hazardous)
Water Solubility Low (aromatic Cl groups reduce solubility) Very low (lipophilic 2-ethylhexyl chain) 24 mg/L (moderate)
Hydrolysis Stability High (stable due to electron-withdrawing Cl groups) Moderate (aliphatic ester prone to hydrolysis) Low (rapid hydrolysis in alkaline conditions)
Primary Use Pesticide/intermediate (inferred) Chemical weapon precursor Insecticide

Key Findings:

Structural Influence on Toxicity: The 3,5-dichlorophenyl group in the target compound enhances lipid solubility and persistence in biological systems, similar to parathion’s 4-nitrophenyl group. Both substituents increase acetylcholinesterase inhibition potency compared to non-aromatic analogs like 2-ethylhexyl methylphosphonofluoridate .

Environmental Persistence :

  • Chlorinated aromatic rings (as in the target compound) resist hydrolysis and UV degradation more effectively than aliphatic chains (e.g., 2-ethylhexyl in CAS 458-71-9). This increases environmental retention but raises bioaccumulation risks .

Reactivity Differences: The fluorine atom in 2-ethylhexyl methylphosphonofluoridate enhances its volatility and reactivity as a nerve agent precursor, whereas the target compound’s chlorine atoms favor stability and slower degradation .

Biological Activity

2-Chloroethyl 3,5-dichlorophenyl methyl phosphate (often referred to as chlorpyrifos) is an organophosphate compound widely used as a pesticide. Its biological activity is primarily linked to its mechanism of action as an acetylcholinesterase inhibitor, affecting neurotransmission in various organisms. This article reviews the compound's biological activity, including its effects on human health, ecological impacts, and relevant case studies.

  • Molecular Formula : C10H12Cl3NO4P
  • Molecular Weight : 350.54 g/mol
  • IUPAC Name : 2-chloroethyl 3,5-dichlorophenyl methyl phosphate

Chlorpyrifos exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of postsynaptic receptors. This can cause various physiological effects, including:

  • Neurotoxicity : Symptoms may include muscle twitching, respiratory distress, and seizures.
  • Endocrine Disruption : Chlorpyrifos has been shown to interfere with hormonal signaling pathways.

In Vitro Studies

Research has demonstrated that chlorpyrifos affects various cell types, including neuronal and non-neuronal cells. For instance:

  • Neuronal Cells : Studies have shown that exposure to chlorpyrifos results in increased cell death and altered gene expression related to neurodevelopmental processes.
  • Immune Cells : Chlorpyrifos has been linked to immunotoxicity, where it can modulate immune responses and increase susceptibility to infections .

In Vivo Studies

Animal studies provide further insights into the biological activity of chlorpyrifos:

  • Developmental Toxicity : Research indicates that prenatal exposure to chlorpyrifos is associated with neurodevelopmental deficits in offspring, including cognitive impairments and behavioral changes .
  • Ecotoxicological Impact : Chlorpyrifos has been shown to affect non-target species such as amphibians and fish, leading to population declines in some ecosystems .

Case Study 1: Human Health Impact

A significant case study highlighted the effects of chlorpyrifos exposure among agricultural workers. Workers exposed to high levels of chlorpyrifos reported symptoms consistent with acute poisoning, including headaches, dizziness, and gastrointestinal disturbances. Long-term exposure was associated with chronic health issues such as respiratory problems and neurodegenerative diseases .

Case Study 2: Environmental Impact

In a study assessing the impact of chlorpyrifos on aquatic ecosystems, researchers found that runoff from agricultural fields led to elevated concentrations of chlorpyrifos in nearby water bodies. This resulted in significant mortality rates among fish populations and disruptions in aquatic food webs .

Comparative Analysis

CompoundMechanismPrimary EffectsTarget Organisms
ChlorpyrifosAChE InhibitionNeurotoxicity, Endocrine DisruptionHumans, Aquatic Life
Other OrganophosphatesAChE InhibitionSimilar neurotoxic effectsVaries by compound

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloroethyl 3,5-dichlorophenyl methyl phosphate, and what analytical methods validate its purity?

  • Methodological Answer : The compound is typically synthesized via phosphorylation of 3,5-dichlorophenol using methyl phosphorochloridate intermediates. Key steps include nucleophilic substitution under anhydrous conditions with a chloroethyl group. Post-synthesis, purity is validated using HPLC-MS to detect trace impurities (e.g., unreacted dichlorophenyl precursors) and ³¹P NMR to confirm phosphoester bond integrity. Residual solvents (e.g., methyl tert-butyl ether) are quantified via GC-FID, referencing protocols from derivatized standards like 2,4-dichlorophenyl acetic acid-methyl ester .

Q. How does the structural configuration of the chloroethyl group influence reactivity in hydrolysis studies?

  • Methodological Answer : The β-chloroethyl moiety is prone to nucleophilic displacement, accelerating hydrolysis in alkaline conditions. Comparative studies with non-chlorinated analogs (e.g., ethyl esters) show a 3–5× faster degradation rate for the chloroethyl variant. Kinetic assays using pH-stat titration or LC-UV monitoring (e.g., at 254 nm for aromatic byproducts) are recommended. Contradictions in hydrolysis half-lives may arise from solvent polarity; for instance, methanol stabilizes intermediates, while aqueous buffers promote rapid cleavage .

Q. What toxicity screening protocols are applicable for this compound in pesticidal research?

  • Methodological Answer : Acute toxicity is assessed via OECD Guideline 423 , focusing on LD₅₀ in rodent models. Chronic exposure risks (e.g., neurotoxicity) require enzymatic inhibition assays (acetylcholinesterase or carboxylesterase) due to structural similarities to organophosphates. Conflicting data may emerge from metabolite analysis; for example, dichlorophenyl fragments detected via HRMS may exhibit distinct bioactivity compared to parent compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (NMR vs. MS) for degradation byproducts?

  • Methodological Answer : Discrepancies between ¹H NMR (e.g., unexpected splitting patterns) and ESI-MS (e.g., adduct formation) often stem from degradation intermediates like 3,5-dichlorophenol or phosphorylated alcohols. Use 2D NMR (COSY, HSQC) to assign stereochemistry and ion mobility-MS to separate isobaric species. For example, a 316 m/z peak in ESI-MS may correspond to diethyl phosphonate derivatives, requiring collision-induced dissociation (CID) to confirm fragmentation pathways .

Q. What experimental designs optimize yield in large-scale synthesis while minimizing hazardous byproducts?

  • Methodological Answer : Employ flow chemistry to control exothermic reactions during phosphorylation, reducing thermal decomposition. Solvent selection (e.g., methyl tert-butyl ether over THF) minimizes peroxide formation. Process analytical technology (PAT) tools like Raman spectroscopy monitor reaction progress in real time. For byproduct mitigation, fractional distillation isolates 2-chloroethyl intermediates, as seen in protocols for 2-ethylhexyl methylphosphonofluoridate .

Q. How do environmental matrices (soil vs. water) affect the compound’s persistence, and what analytical challenges arise?

  • Methodological Answer : Soil adsorption studies using HPLC-MS/MS reveal 40–60% retention of the compound in organic-rich soils due to hydrophobic interactions. In aqueous systems, photodegradation via UV irradiation generates 3,5-dichlorophenyl methyl phosphate, quantified via isotope dilution assays . Challenges include matrix effects (e.g., humic acids suppressing ionization efficiency), requiring SPE cleanup with C18 cartridges .

Q. What computational models predict metabolic pathways for this compound in biological systems?

  • Methodological Answer : Density functional theory (DFT) simulations identify electrophilic sites prone to cytochrome P450-mediated oxidation. In silico tools like SwissADME predict hepatic clearance routes, validated by in vitro microsomal assays. Discrepancies between predicted and observed metabolites (e.g., unexpected glutathione adducts) necessitate high-resolution mass spectrometry (HRMS) with MS² spectral libraries .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile DSC data with accelerated storage studies?

  • Methodological Answer : Differential scanning calorimetry (DSC) may indicate decomposition onset at 180°C, while accelerated storage (40°C/75% RH) shows degradation within weeks. This disparity arises from moisture-induced hydrolysis, not thermal cleavage. Use Karl Fischer titration to correlate water content with degradation rates. For validation, conduct isothermal calorimetry under controlled humidity .

Q. Why do bioactivity assays show variability in acetylcholinesterase inhibition across labs?

  • Methodological Answer : Variations in enzyme sources (human vs. electric eel) and assay pH (7.4 vs. 8.0) alter inhibition kinetics. Standardize protocols using Ellman’s method with DTNB as a chromogen. Pre-incubate the compound with the enzyme to account for time-dependent inhibition, and validate via LC-MS quantification of phosphorylated serine residues .

Methodological Resources

  • Synthesis & Characterization : References to phosphorylation mechanisms , derivatization protocols , and spectral validation .
  • Degradation Studies : Hydrolysis kinetics , photolysis pathways , and computational models .
  • Toxicology : Acute/chronic assay guidelines and metabolite identification tools .

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